Stereochemical Configuration: (2Z) vs. (2E) Isomer Comparison
The CAS registry clearly distinguishes the target (2Z)-oxime (646039-08-9) from the (2E)-oxime (191484-58-9). The Z-configuration places the hydroxyl group and the 3-methoxyphenethyl group on the same side of the C=N double bond, while the E-configuration has them on opposite sides. This geometric difference is fundamental and affects all structure-dependent properties [1].
| Evidence Dimension | Geometric isomerism (E/Z configuration) |
|---|---|
| Target Compound Data | (2Z)-configuration |
| Comparator Or Baseline | (2E)-configuration (CAS 191484-58-9) |
| Quantified Difference | Spatial orientation differs by 180° rotation around the C=N bond |
| Conditions | Structural assignment based on CAS nomenclature |
Why This Matters
This stereochemical distinction can lead to significantly different biological activity and synthetic reactivity, making isomer-specific procurement essential for reproducible research.
- [1] Molaid. (E)-4-(3-methoxyphenyl)butan-2-one oxime (CAS 191484-58-9). https://www.molaid.com/MS_2759367 (accessed 2026-04-30). View Source
